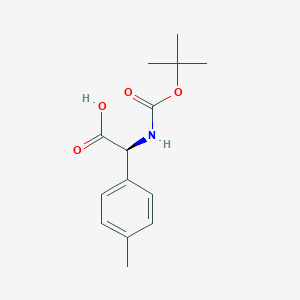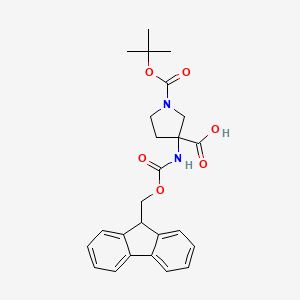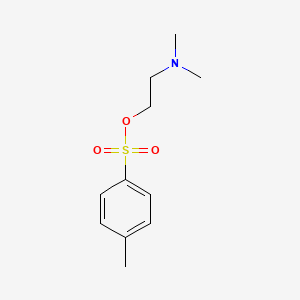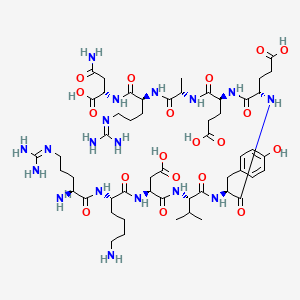
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine
Vue d'ensemble
Description
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine, also known as 2S-TMPA, is a small molecule that has been used in a variety of scientific research applications. It is a chiral compound that has been used to study the effects of asymmetric synthesis on the properties of molecules. It has a unique structure that has enabled it to be used in a wide range of studies, including the study of enzyme-catalyzed reactions, the synthesis of pharmaceuticals, and the development of new materials.
Applications De Recherche Scientifique
(2S)-1,1,1-Trifluoro-4-methylpentan-2-amine has been used in a variety of scientific research applications. It has been used in the study of enzyme-catalyzed reactions, such as the study of the mechanism of action of enzymes. It has also been used in the synthesis of pharmaceuticals, as it can be used to synthesize chiral molecules with desired properties. Additionally, it has been used in the development of new materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine is not fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as proteases and phosphatases. This inhibition is thought to be due to the formation of a covalent bond between the molecule and the enzyme, resulting in the inhibition of the enzyme's activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the molecule may have an effect on certain metabolic pathways, as it has been shown to inhibit the activity of certain enzymes. Additionally, it has been shown to have an effect on the structure and function of proteins, which may suggest that it has an effect on the structure and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine in laboratory experiments has several advantages. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is a chiral molecule, which makes it useful for the study of asymmetric synthesis. Finally, it is a relatively inexpensive molecule, which makes it cost-effective for laboratory experiments. However, there are some limitations to its use, such as its instability in certain conditions and its potential toxicity.
Orientations Futures
The potential future directions for the use of (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine in scientific research include the development of new materials, the study of enzyme-catalyzed reactions, and the synthesis of pharmaceuticals. Additionally, it could be used to study the effects of asymmetric synthesis on the properties of molecules, as well as the effect of chirality on the structure and function of proteins. Finally, it could be used in the study of metabolic pathways and the development of new drugs.
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoro-4-methylpentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F3N/c1-4(2)3-5(10)6(7,8)9/h4-5H,3,10H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIOQBNXIHMNHE-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679276 | |
| Record name | (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1242338-87-9 | |
| Record name | (2S)-1,1,1-Trifluoro-4-methylpentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester](/img/structure/B3046335.png)









